molecular formula C7H13NO3S B2977440 7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.5]decan-7-one CAS No. 2253632-99-2

7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.5]decan-7-one

Cat. No.: B2977440
CAS No.: 2253632-99-2
M. Wt: 191.25
InChI Key: FRWFPUFMCSOYSG-UHFFFAOYSA-N
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Description

7-Imino-1,4-dioxa-7lambda6-thiaspiro[45]decan-7-one is a unique chemical compound characterized by its spirocyclic structure, which includes oxygen, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.5]decan-7-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.5]decan-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.5]decan-7-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.5]decan-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one: A similar compound with a slightly different spirocyclic structure.

    7-Imino-7lambda6-thia-1-azaspiro[4.5]decan-7-one dihydrochloride: Another related compound with different functional groups.

Uniqueness

7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.5]decan-7-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its combination of oxygen, sulfur, and nitrogen atoms in the spirocyclic framework makes it a versatile compound for various applications.

Properties

IUPAC Name

9-imino-1,4-dioxa-9λ6-thiaspiro[4.5]decane 9-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c8-12(9)5-1-2-7(6-12)10-3-4-11-7/h8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWFPUFMCSOYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CS(=N)(=O)C1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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